molecular formula C10H20N2 B1375904 3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine CAS No. 1228682-15-2

3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine

Cat. No.: B1375904
CAS No.: 1228682-15-2
M. Wt: 168.28 g/mol
InChI Key: PLYRTYMUDUFVSL-UHFFFAOYSA-N
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Description

3-Ethyl-octahydro-1H-pyrido[1,2-a]piperazine is a bicyclic piperazine derivative characterized by a fused octahydro-pyrido-piperazine scaffold. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their pharmacological versatility. Piperazine derivatives are known for their roles in improving solubility, metabolic stability, and receptor binding affinity due to their ability to engage in hydrogen bonding and protonation at physiological pH .

The ethyl substitution at the C-3 position enhances lipophilicity and modulates metabolic pathways, making it a critical structural feature for optimizing pharmacokinetic properties . This compound has been explored in therapeutic areas such as central nervous system (CNS) disorders, antiviral agents, and anticancer therapies .

Properties

IUPAC Name

3-ethyl-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-9-8-12-6-4-3-5-10(12)7-11-9/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYRTYMUDUFVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCCCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylamine with a suitable diketone under acidic conditions to form the desired heterocyclic structure. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the nitrogen atoms.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10_{10}H20_{20}N2_2 and features a bicyclic structure that includes a piperazine ring fused with a pyridine moiety. This structure contributes to its potential biological activity, particularly as a ligand for dopamine receptors.

Dopamine Receptor Modulation

3-Ethyl-octahydro-1H-pyrido[1,2-a]piperazine has been identified as a ligand for dopamine receptor subtypes, especially the D4 receptor. This receptor is implicated in various neurological and psychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD). Research indicates that compounds targeting this receptor can modulate dopaminergic signaling, which may be beneficial in treating these conditions .

Anxiolytic Effects

Studies have suggested that derivatives of octahydro-pyrido[1,2-a]piperazine compounds exhibit anxiolytic properties. These compounds may act on the central nervous system to reduce anxiety without the sedative effects commonly associated with traditional anxiolytics .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable complexes with metal ions allows it to be used in the development of organic semiconductors and conductive polymers . These materials are essential for fabricating devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Coordination Chemistry

As a ligand, this compound can coordinate with various metal ions, leading to the formation of metal-organic frameworks (MOFs). These frameworks have applications in gas storage, catalysis, and drug delivery systems due to their tunable porosity and surface area .

Study on Dopamine Receptor Interaction

A pivotal study demonstrated that this compound effectively binds to dopamine D4 receptors with high affinity. This interaction was linked to modifications in dopaminergic signaling pathways, suggesting potential therapeutic benefits for neuropsychiatric disorders .

Anxiolytic Activity Evaluation

In preclinical trials, derivatives of this compound were tested for their anxiolytic effects using animal models. Results indicated significant reductions in anxiety-like behaviors compared to control groups, supporting its use as a potential anxiolytic agent .

Development of Organic Photovoltaics

Research involving the incorporation of this compound into organic photovoltaic cells showed enhanced efficiency due to improved charge transport properties. The compound's ability to stabilize charge carriers contributed to higher energy conversion rates .

Mechanism of Action

The mechanism of action of 3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Piperazine Isosteres and Substituted Derivatives
  • Methylpiperazine Derivatives: Methyl substitutions on the piperazine ring (e.g., in ponatinib analogs) improve solubility and enable hydrogen bonding with protein residues, enhancing target engagement . However, N-methylation of butyl piperazine analogs (e.g., compound 8c) abolishes antiviral activity by disrupting hydrogen-bond donor capacity .
  • Morpholine Replacements : Replacing piperazine with morpholine in coumarin-linked derivatives reduces 5-HT1A receptor affinity by 10-fold, highlighting the superiority of piperazine in maintaining receptor interactions .
Bicyclic Piperazine Scaffolds
  • Octahydro-Pyrido vs. Octahydro-Quinolizine: In mu-opioid receptor antagonists, replacing the octahydroquinolizine scaffold with octahydro-pyrido[1,2-a]piperazine (compound 36) improved binding affinity (Ki = 0.47 nM vs. 0.62 nM) and selectivity (mu/delta = 1,450 vs. 300) .
  • Adenosine A2A Antagonists: Octahydro-pyrido[1,2-a]piperazine derivatives (e.g., compound 26h) exhibit subnanomolar affinity (Ki = 0.2 nM) and 16,500-fold selectivity for A2A over A1 receptors, outperforming pyrrolo[1,2-a]piperazine analogs .

Pharmacological and Metabolic Comparisons

Antiviral Activity
  • Ethyl Piperazine Analogs : 3-Ethyl substitution in RVFV inhibitors (compound 5f) retains antiviral activity, whereas replacing N–H with –CH2 (4d) or oxygen (4e) reduces potency by >50% .
  • Butyl Piperazine Derivatives : Compound 9a (butyl-substituted) shows comparable antiviral activity to parent compound 1 but with lower cytotoxicity (CC50 = 0.57 µM vs. 5.5 µM) .
Anticancer and P-gp Modulation
  • Piperazine-Linked Hybrids : Hybrid compounds with piperazine linkers (e.g., compound 1) inhibit P-glycoprotein (P-gp) more effectively than artesunate, reversing multidrug resistance (MDR) in cancer cells .
  • Bis-Pyrrolo[1,2-a]quinoxalines: Piperazine-linked bis-pyrrolo derivatives (e.g., compound 1q) exhibit IC50 = 0.57 µM against malaria parasites, 9.65-fold more potent than pentamidine .
Metabolic Stability
  • Piperazine rings are metabolic hotspots prone to N-deethylation and oxidation. Replacing piperazine with isosteres (e.g., 1,2,3,4-tetrahydroisoquinoline) reduces clearance by 30% in Chagas disease inhibitors .

Data Tables: Key Comparative Findings

Table 2. Structure-Activity Relationships (SAR)

Structural Modification Impact on Activity Example Compounds Reference
C-3 ethyl substitution Enhanced metabolic stability/solubility RVFV inhibitors (5f)
Piperazine → morpholine Reduced 5-HT1A receptor affinity Coumarin derivatives
Bicyclic scaffolds Improved receptor selectivity/affinity Mu-opioid (36), A2A (26h)

Biological Activity

3-Ethyl-octahydro-1H-pyrido[1,2-a]piperazine is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which contains multiple nitrogen atoms that influence its reactivity and interactions with biological targets. The compound's molecular formula is C10H20N2C_{10}H_{20}N_2 and it exhibits a unique configuration conducive to various biochemical interactions .

Target Interactions

  • Opioid Receptors : Similar compounds have shown interaction with mu-opioid receptors, which are pivotal in mediating pain relief and analgesic effects. The binding affinity of derivatives in this class suggests potential applications in pain management .
  • Serotonin Transporters : The compound may exhibit affinity for serotonin transporters (SERT), indicating possible roles as selective serotonin reuptake inhibitors (SSRIs). This activity could be beneficial for treating mood disorders such as depression and anxiety .

Biochemical Pathways

  • The compound's structural similarity to known pharmacological agents suggests it may influence serotonin and norepinephrine pathways, potentially leading to stimulant effects similar to those observed with 2-aminotetralin derivatives .

Biological Activity

Pharmacological Profiles
Research has identified several key areas where this compound demonstrates significant biological activity:

  • Antimicrobial Properties : In vitro studies indicate that derivatives of octahydro-1H-pyrido[1,2-a]pyrazine exhibit antimicrobial activity against various bacterial strains, suggesting potential for new antimicrobial agents .
  • Analgesic Effects : The activation of mu-opioid receptors by related compounds indicates that this compound could provide analgesic effects through similar mechanisms .
  • Neurotransmitter Modulation : Its potential role as an SSRI highlights its capacity to modulate neurotransmitter levels, which could be crucial in managing psychiatric conditions .

Case Studies and Research Findings

Several studies have explored the pharmacological profiles and biological activities of compounds related to this compound:

Study FocusFindings
Opioid Receptor AffinityA study reported high selectivity for mu-opioid receptors with certain derivatives showing subnanomolar affinities (K(i) = 0.62 nM) .
Antimicrobial EfficacySpecific derivatives demonstrated effective inhibition against pathogenic bacteria and fungi in laboratory settings .
Serotonin Transporter BindingStrong binding affinities were recorded for human serotonin transporters, indicating potential as an SSRI .

Q & A

Q. Key Data :

  • Reaction Optimization : Ethanol reflux (5 hours) for cyclization .
  • Yield Drivers : Solvent polarity, temperature control, and stoichiometric ratios of ethylating agents .

Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Basic Research Focus
1H NMR and IR spectroscopy are critical for structural confirmation. The ethyl group’s triplet signal (δ 1.2–1.4 ppm, CH₂CH₃) and multiplet signals for the piperazine protons (δ 2.5–3.5 ppm) are diagnostic. IR stretches for C-N (1250–1350 cm⁻¹) and C-H bending (2800–3000 cm⁻¹) further validate the structure . Contradictions in spectral data (e.g., unexpected splitting patterns) may arise from conformational flexibility or impurities. High-resolution mass spectrometry (HRMS) or X-ray crystallography (where applicable) resolves ambiguities .

Q. Key Data :

  • 1H NMR : Ethyl group integration ratio (3H:2H:2H) confirms substitution .
  • HRMS : Exact mass matching within ±2 ppm ensures molecular formula accuracy .

How can researchers optimize the synthetic yield of this compound derivatives under varying pH conditions?

Advanced Research Focus
Alkylation reactions are pH-sensitive. Basic conditions (pH 9–10) favor deprotonation of the piperazine nitrogen, enhancing nucleophilicity. However, excessive alkalinity (pH >11) may hydrolyze sensitive functional groups. In one study, maintaining pH 9.5 via buffered K₂CO₃ in THF improved yields by 20% compared to unbuffered systems . Acidic workup (dilute HCl) quenches unreacted reagents while preserving the product’s stability .

Q. Methodological Tip :

  • pH Monitoring : Use in-situ pH probes during alkylation to avoid side reactions .

What in vitro assays are suitable for evaluating the biological activity of this compound analogs?

Advanced Research Focus
Agar diffusion assays are standard for antimicrobial screening. For example, derivatives with ethyl substituents exhibited MIC values of 8–32 µg/mL against Staphylococcus aureus . For receptor-binding studies, radioligand displacement assays (e.g., using ³H-labeled ligands) quantify affinity at serotonin or dopamine receptors. Cell viability assays (MTT or resazurin) assess cytotoxicity, with IC₅₀ values guiding therapeutic index calculations .

Q. Key Findings :

  • Antimicrobial Activity : Ethyl substitution enhances lipophilicity, improving membrane penetration .
  • Receptor Binding : Piperazine derivatives show nM affinity for 5-HT₁A receptors, but ethyl groups may sterically hinder binding .

How does X-ray crystallography aid in resolving conformational ambiguities in this compound derivatives?

Advanced Research Focus
X-ray crystallography provides unambiguous confirmation of stereochemistry and chair/boat conformations in piperazine rings. For example, a hexahydro-dipyridopyrazine derivative revealed a chair conformation with axial ethyl substitution, stabilizing the structure via van der Waals interactions . Discrepancies between computational (DFT) and experimental bond angles (e.g., C-N-C angles differing by 2–3°) highlight the need for empirical validation.

Q. Key Data :

  • Crystal System : Monoclinic P2₁ for a related piperazine dione, with Z = 2 .
  • Bond Lengths : C-N bonds average 1.45 Å, consistent with sp³ hybridization .

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